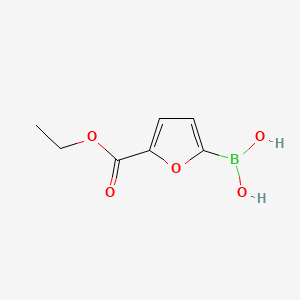
(5-(Ethoxycarbonyl)furan-2-yl)boronic acid
Übersicht
Beschreibung
“(5-(Ethoxycarbonyl)furan-2-yl)boronic acid” is a chemical compound with the CAS Number: 1150114-44-5 . It has a molecular weight of 183.96 and its IUPAC name is 5-(ethoxycarbonyl)-2-furylboronic acid .
Synthesis Analysis
While specific synthesis methods for “(5-(Ethoxycarbonyl)furan-2-yl)boronic acid” were not found, boronic acids and their derivatives are often synthesized through catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation .
Molecular Structure Analysis
The molecular formula of “(5-(Ethoxycarbonyl)furan-2-yl)boronic acid” is C7H9BO5 . The InChI Key is USBGGMMAQCIWDL-UHFFFAOYSA-N .
Chemical Reactions Analysis
Boronic acids, such as “(5-(Ethoxycarbonyl)furan-2-yl)boronic acid”, are highly valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Physical And Chemical Properties Analysis
“(5-(Ethoxycarbonyl)furan-2-yl)boronic acid” is a solid compound . It should be stored in an inert atmosphere and in a freezer, under -20°C . Its water solubility is calculated to be 9.14 mg/ml .
Wissenschaftliche Forschungsanwendungen
Complexation with Metal Ions
Studies have explored the interaction of related furan derivatives with metal ions, demonstrating their potential in forming various metal complexes. For instance, tetronic acids, closely related to furan derivatives, have shown significant complexation reactions with metal ions like Cu(II) and Co(II), suggesting potential applications in bioinorganic chemistry (Athanasellis et al., 2009).
Furan Derivatives from Endophytic Fungi
Research on furan derivatives isolated from a mangrove-derived endophytic fungus highlights the structural diversity of these compounds, which could be significant in natural product chemistry and potentially lead to various applications (Chen et al., 2017).
Enzyme-catalyzed Oxidation
The enzyme-catalyzed oxidation of furan derivatives has been studied, illustrating the potential of these compounds in chemical transformations and industrial applications. For example, furan-2,5-dicarboxylic acid (FDCA) has been produced from related furan compounds through enzymatic catalysis, indicating a promising route for sustainable chemical production (Dijkman et al., 2014).
Synthesis and Characterization
The synthesis and characterization of furan derivatives, including 5-methyl-4-ethoxycarbonyl-3-cyano-2-furan amines, have been detailed, showcasing the versatility of these compounds in synthetic chemistry and their potential in various applications (Yan, 2010).
Anticancer and Antiangiogenic Activities
Some furan derivatives have been explored for their biological activities, including anticancer and antiangiogenic properties. Although not directly related to (5-(Ethoxycarbonyl)furan-2-yl)boronic acid, these studies underline the potential medicinal and pharmaceutical applications of furan derivatives in general (Romagnoli et al., 2015).
Luminescence and Photophysical Properties
The photophysical properties of furan derivatives have been investigated, with findings showing significant solvatochromic and fluorescent characteristics. This highlights the potential use of these compounds in materials science, particularly in the development of luminescent materials (González et al., 2014).
Bio-Based Polymer Production
Further research has been conducted on the biocatalytic production of furan derivatives like FDCA, emphasizing its applications as a sustainable alternative for producing bio-based polymers (Yuan et al., 2019).
Safety And Hazards
The compound is labeled with the signal word “Warning” and the hazard statements H315-H319-H335 . This indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin, eyes, or clothing .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5-ethoxycarbonylfuran-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO5/c1-2-12-7(9)5-3-4-6(13-5)8(10)11/h3-4,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBGGMMAQCIWDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C(=O)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00675075 | |
| Record name | [5-(Ethoxycarbonyl)furan-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Ethoxycarbonyl)furan-2-yl)boronic acid | |
CAS RN |
1150114-44-5 | |
| Record name | 2-Furancarboxylic acid, 5-borono-, 2-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Ethoxycarbonyl)furan-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00675075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(Ethoxycarbonyl)furan-2-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



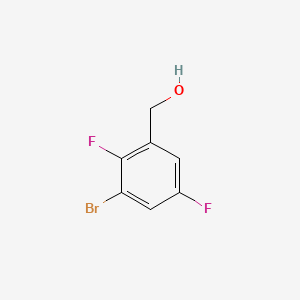
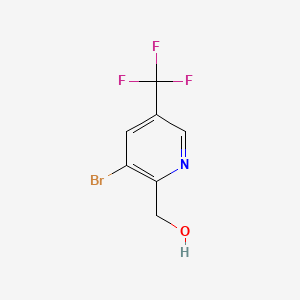
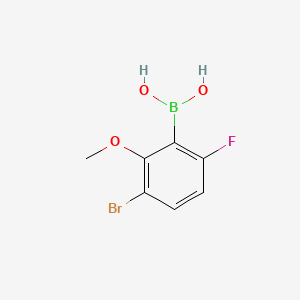
![1-Azabicyclo[2.2.1]heptane-4-carbaldehyde](/img/structure/B591647.png)
![[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-6-hydroxyocta-2,4-dienoate](/img/structure/B591649.png)
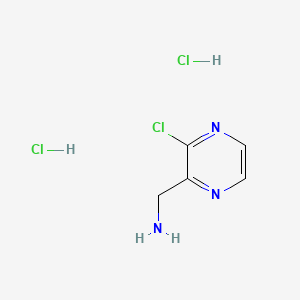
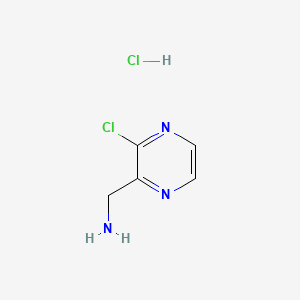
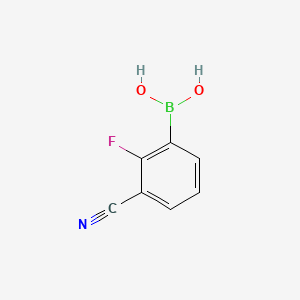
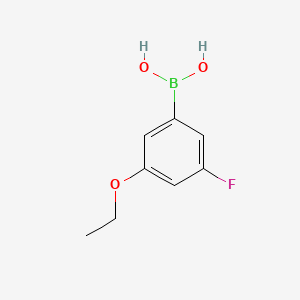
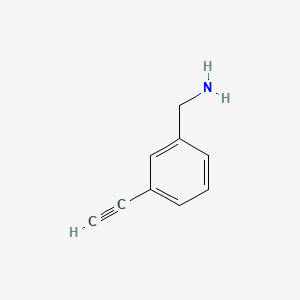
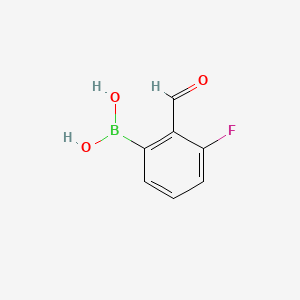
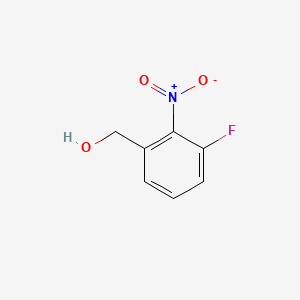
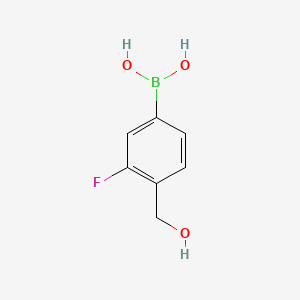
![[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]methanol](/img/structure/B591666.png)